Sodium 5-ethyl-5-propylbarbiturate

Description

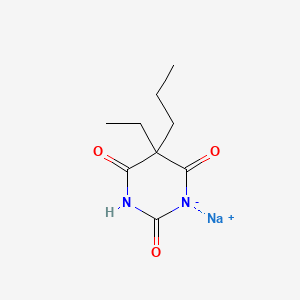

Sodium 5-ethyl-5-propylbarbiturate is a barbiturate derivative characterized by ethyl and propyl substituents at the 5th position of the barbituric acid core. The compound exists as a sodium salt to enhance aqueous solubility, making it suitable for pharmaceutical formulations. Its free acid form, 5-ethyl-5-propylbarbituric acid (C₉H₁₄N₂O₃), has a molecular weight of 198.22 g/mol and a melting point of 146.5°C . The sodium salt form (C₉H₁₃N₂O₃Na) has an estimated molecular weight of 221.22 g/mol. Solubility in water at 25°C is 5.694 g/L, though it is more soluble in organic solvents like ethanol or chloroform .

Barbiturates exert central nervous system (CNS) depressant effects by enhancing GABAergic neurotransmission. This compound is hypothesized to have intermediate duration of action due to its alkyl substituents, which balance lipid and water solubility.

Properties

CAS No. |

64038-27-3 |

|---|---|

Molecular Formula |

C9H13N2NaO3 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

sodium;5-ethyl-5-propylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C9H14N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |

InChI Key |

OVUYDYFWRKGKKV-UHFFFAOYSA-M |

Canonical SMILES |

CCCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 5-ethyl-5-propylbarbiturate typically involves the following steps:

Bromination: Ethyl malonic acid diethyl ester is brominated to form an intermediate compound.

Alkylation: The brominated intermediate is then alkylated with a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.

Cyclization and Acidification: The alkylated product undergoes cyclization with urea, followed by acidification to form the barbiturate core structure.

Sodium Salt Formation: The final step involves the conversion of the barbiturate into its sodium salt form by reacting it with sodium methoxide in methanol

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Sodium 5-ethyl-5-propylbarbiturate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the barbiturate into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the barbiturate ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives and urea.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-ethyl-5-propylbarbiturate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.

Biology: Researchers use it to investigate the effects of barbiturates on cellular processes and neurotransmission.

Medicine: It serves as a reference compound in the development of new sedative and anticonvulsant drugs.

Industry: The compound is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other barbiturate derivatives

Mechanism of Action

The primary mechanism of action of sodium 5-ethyl-5-propylbarbiturate involves the modulation of GABA receptors. By binding to GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect . Additionally, the compound can inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release .

Comparison with Similar Compounds

Comparison with Similar Barbiturates

Structural and Physicochemical Properties

The following table compares Sodium 5-ethyl-5-propylbarbiturate with structurally related barbiturates:

*Estimated from free acid + Na.

†Estimated from structurally similar barbiturates .

‡pKa of 5-ethyl-5-phenylbarbituric acid is 7.48 .

Key Observations:

- Substituent Effects : Longer or branched alkyl chains (e.g., pentobarbital’s 1-methylbutyl) increase lipid solubility and prolong duration of action compared to shorter chains (e.g., ethyl-propyl) .

- Solubility: Sodium salts universally improve water solubility, critical for intravenous administration. Thiopental’s 2-thio substitution slightly reduces solubility compared to oxygenated analogs .

- pKa : Most barbiturates have pKa values between 7.4–8.0, making them unionized at physiological pH, facilitating blood-brain barrier penetration .

Pharmacological and Regulatory Profiles

Key Observations:

- Duration : this compound’s ethyl-propyl substituents suggest intermediate duration, akin to butalbital, whereas secobarbital’s allyl group shortens duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.